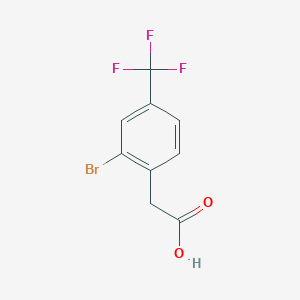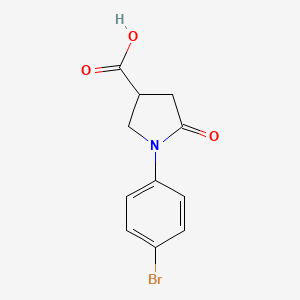
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene, also known as 1-bromo-3-trifluoromethylbenzene, is an important organic compound used in a variety of scientific applications. This compound has been extensively studied for its unique properties, which make it a useful reagent in organic synthesis.
Scientific Research Applications
Catalytic Trifluoromethylation : Methyltrioxorhenium acts as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, involving hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).
Synthesis of Naphthalenes and Naphthols : Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates, which can be further converted into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Preparation of Grignard Reagents : An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene and the safe preparation of Grignard reagents from the precursor bromides has been developed (Leazer et al., 2003).
Synthesis of Biaryls : 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).
Propanone Synthesis : Synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone has been achieved from 1-bromo-3-(trifluoromethyl)benzene, showcasing a high yield under specific conditions (Qiao Lin-lin, 2009).
Radical Addition Reactions in Aqueous Media : The study of bromine atom-transfer radical addition in aqueous media has been conducted, highlighting the solvent effect on these reactions (Yorimitsu et al., 2001).
Safety and Hazards
“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .
Mechanism of Action
Target of Action
Similar compounds have been employed in controlled radical polymerization of styrene .
Mode of Action
The compound interacts with its targets through a process known as atom transfer radical polymerization . This is a type of controlled/living radical polymerization that is mediated by a transition metal complex .
Biochemical Pathways
The compound is involved in the polymerization of styrene, a process that leads to the formation of polystyrene . This process is part of a larger set of reactions known as radical polymerizations, which are key in the production of various types of polymers .
Pharmacokinetics
It is soluble in alcohol, ether, and benzene , which suggests it may have good bioavailability in systems where these solvents are present.
Result of Action
The result of the action of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene is the formation of bromine-terminated polystyrene . This is a type of polymer that has a wide range of applications, including in the production of plastics, resins, and rubber .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is moisture sensitive , which means its stability and efficacy can be affected by the presence of water or humidity. , suggesting that its stability and action can be compromised in such environments.
Biochemical Analysis
Biochemical Properties
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been employed in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to initiate radical polymerization suggests that it can alter cellular processes by modifying the chemical environment within cells . This can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This mechanism involves the formation of radical intermediates that can interact with various cellular components, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and should not be stored with strongly basic and oxidizing materials . These properties affect its stability and, consequently, its efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical entities. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
properties
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWDFPJLDDEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975181 | |
| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59770-96-6 | |
| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyl-3-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)